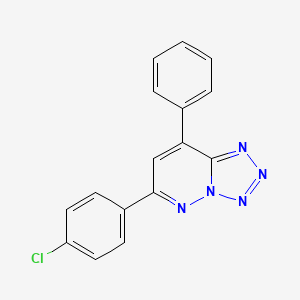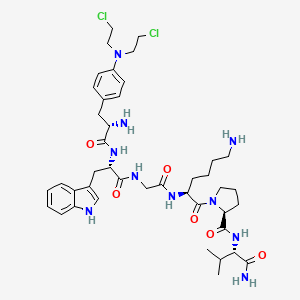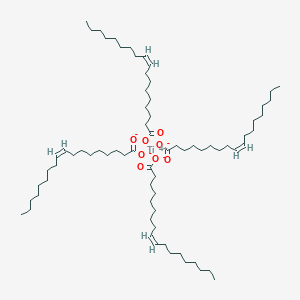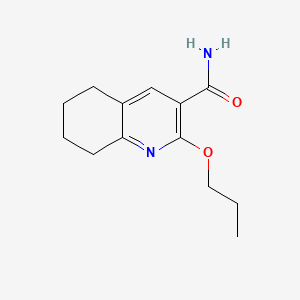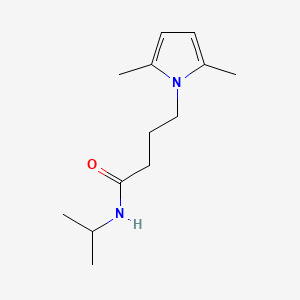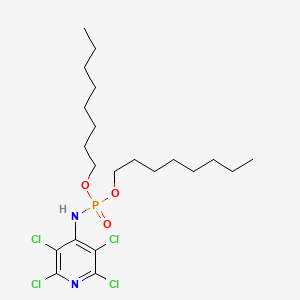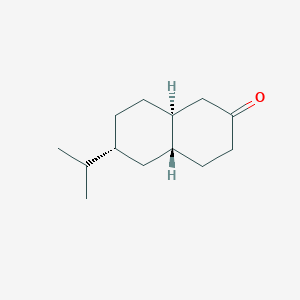
Thieno(3,4-d)isothiazole, 3-(3,5-dimethyl-1H-pyrazol-1-yl)-, 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Thieno(3,4-d)isothiazole, 3-(3,5-dimethyl-1H-pyrazol-1-yl)-, 1,1-dioxide is a heterocyclic compound that features a thieno[3,4-d]isothiazole core with a 3,5-dimethyl-1H-pyrazol-1-yl substituent at the 3-position and a 1,1-dioxide functional group
Métodos De Preparación
The synthesis of Thieno(3,4-d)isothiazole, 3-(3,5-dimethyl-1H-pyrazol-1-yl)-, 1,1-dioxide typically involves multi-step organic reactions. One common synthetic route includes the formation of the thieno[3,4-d]isothiazole core followed by the introduction of the 3,5-dimethyl-1H-pyrazol-1-yl group and subsequent oxidation to form the 1,1-dioxide functional group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve similar synthetic routes but are scaled up and optimized for cost-effectiveness and efficiency .
Análisis De Reacciones Químicas
Thieno(3,4-d)isothiazole, 3-(3,5-dimethyl-1H-pyrazol-1-yl)-, 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be employed to modify the 1,1-dioxide group.
Substitution: The pyrazolyl group can be substituted with other functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. .
Aplicaciones Científicas De Investigación
Thieno(3,4-d)isothiazole, 3-(3,5-dimethyl-1H-pyrazol-1-yl)-, 1,1-dioxide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a candidate for drug discovery and development.
Medicine: Potential therapeutic applications include its use as an antimicrobial, anti-inflammatory, or anticancer agent.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or stability
Mecanismo De Acción
The mechanism of action of Thieno(3,4-d)isothiazole, 3-(3,5-dimethyl-1H-pyrazol-1-yl)-, 1,1-dioxide involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Thieno(3,4-d)isothiazole, 3-(3,5-dimethyl-1H-pyrazol-1-yl)-, 1,1-dioxide can be compared with other similar compounds, such as:
Thieno[3,4-d]isothiazole derivatives: These compounds share the same core structure but differ in their substituents, leading to variations in their properties and applications.
Pyrazole derivatives: Compounds with a pyrazole ring and different substituents can have similar or distinct biological activities.
Isothiazole derivatives:
Propiedades
Número CAS |
113387-62-5 |
|---|---|
Fórmula molecular |
C10H9N3O2S2 |
Peso molecular |
267.3 g/mol |
Nombre IUPAC |
3-(3,5-dimethylpyrazol-1-yl)thieno[3,4-d][1,2]thiazole 1,1-dioxide |
InChI |
InChI=1S/C10H9N3O2S2/c1-6-3-7(2)13(11-6)10-8-4-16-5-9(8)17(14,15)12-10/h3-5H,1-2H3 |
Clave InChI |
FTGJDKHKKXCJSI-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NN1C2=NS(=O)(=O)C3=CSC=C32)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



